molecular formula C10H8F6N2O3S B12363434 3,3,3-Trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propionamide

3,3,3-Trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propionamide

Cat. No.: B12363434
M. Wt: 350.24 g/mol
InChI Key: SKFRRPUNXSXVKN-UHFFFAOYSA-N
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Description

Hdm2 E3 ligase inhibitor 1 is a compound that inhibits the activity of the human double minute 2 protein, an E3 ubiquitin ligase. This protein plays a crucial role in the regulation of the tumor suppressor protein p53, which is involved in cell cycle control and apoptosis. By inhibiting the human double minute 2 protein, Hdm2 E3 ligase inhibitor 1 can stabilize and activate p53, making it a potential therapeutic agent in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdm2 E3 ligase inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrimidoquinoline-dione as a core structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Hdm2 E3 ligase inhibitor 1 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hdm2 E3 ligase inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

Hdm2 E3 ligase inhibitor 1 exerts its effects by binding to the human double minute 2 protein and inhibiting its E3 ubiquitin ligase activity. This prevents the ubiquitination and subsequent degradation of p53, leading to its stabilization and activation. The activated p53 can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved in this pathway include the human double minute 2 protein, p53, and other components of the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hdm2 E3 ligase inhibitor 1 is unique in its specific binding affinity and inhibitory potency towards the human double minute 2 protein. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent in cancer treatment. Its ability to selectively inhibit the human double minute 2 protein without affecting other ubiquitin ligases makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C10H8F6N2O3S

Molecular Weight

350.24 g/mol

IUPAC Name

3,3,3-trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C10H8F6N2O3S/c11-9(12,13)7(10(14,15)16)8(19)18-5-1-3-6(4-2-5)22(17,20)21/h1-4,7H,(H,18,19)(H2,17,20,21)

InChI Key

SKFRRPUNXSXVKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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